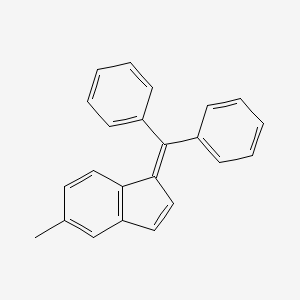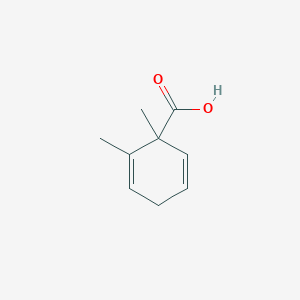
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound characterized by a cyclohexadiene ring substituted with two methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Birch reduction of substituted benzoic acids, followed by isomerization to yield the desired cyclohexadiene derivative . Another method includes the use of transition-metal-free ionic transfer processes, where cyclohexa-1,4-dienes are utilized as surrogates for hazardous chemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.
Substitution: Electrophilic substitution reactions can occur at the diene positions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) are frequently used in electrophilic addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the diene acts as a nucleophile, reacting with electrophiles to form addition products. The stability of the resulting carbocation intermediates plays a crucial role in determining the reaction pathway and products .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A related compound with hydroxyl groups instead of methyl groups, showing different reactivity and applications.
1-Phenylcyclohexa-2,5-diene-1-carboxylic acid: Another similar compound with a phenyl group, used in different synthetic applications.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A compound used in pigment production, highlighting the versatility of cyclohexadiene derivatives.
Uniqueness
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55262-10-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,2-dimethylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-9(7,2)8(10)11/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
JHGQXPPXSANZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=CC1(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
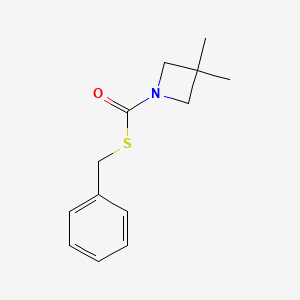
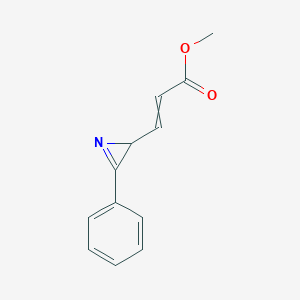

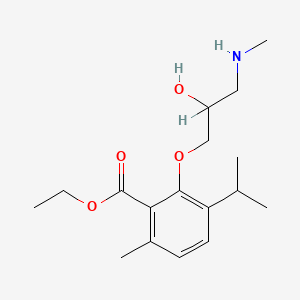
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
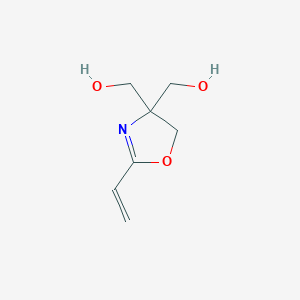
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)
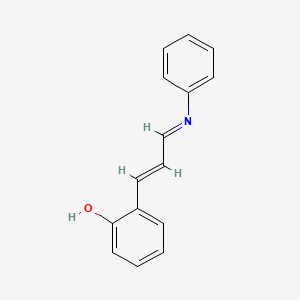
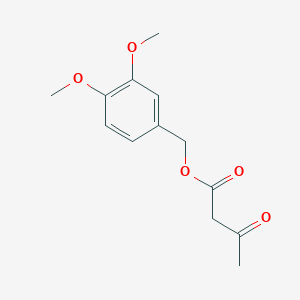
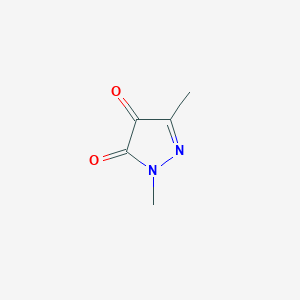
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
